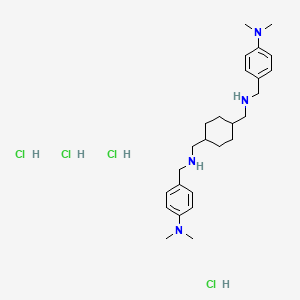
1,4-Cyclohexanebis(methylamine), N,N'-bis(4-dimethylaminobenzyl)-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Méthodes De Préparation
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-cyclohexanebis(methylamine) with 4-dimethylaminobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride can be compared with other similar compounds, such as:
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-methylbenzyl)-, tetrahydrochloride: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-ethylbenzyl)-, tetrahydrochloride: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
The uniqueness of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride lies in its specific substituents, which confer distinct reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
1254-80-4 |
|---|---|
Formule moléculaire |
C26H44Cl4N4 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
4-[[[4-[[[4-(dimethylamino)phenyl]methylamino]methyl]cyclohexyl]methylamino]methyl]-N,N-dimethylaniline;tetrahydrochloride |
InChI |
InChI=1S/C26H40N4.4ClH/c1-29(2)25-13-9-23(10-14-25)19-27-17-21-5-7-22(8-6-21)18-28-20-24-11-15-26(16-12-24)30(3)4;;;;/h9-16,21-22,27-28H,5-8,17-20H2,1-4H3;4*1H |
Clé InChI |
QXMJKFZFEVGIQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNCC2CCC(CC2)CNCC3=CC=C(C=C3)N(C)C.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
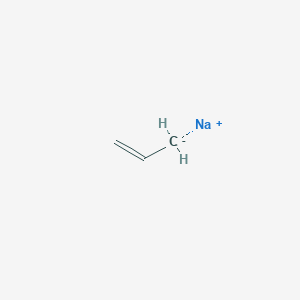
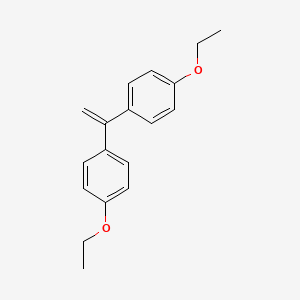
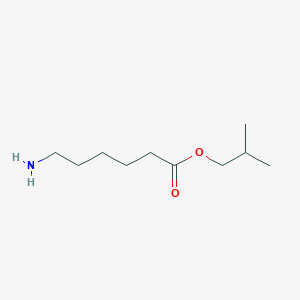
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
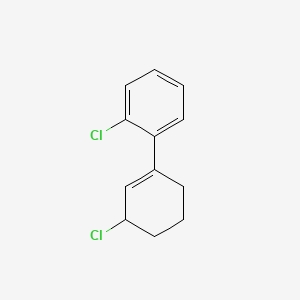
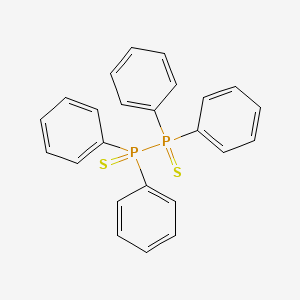
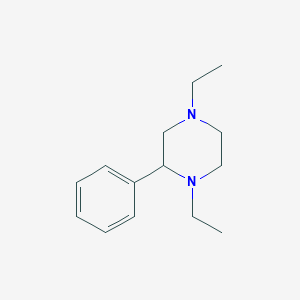
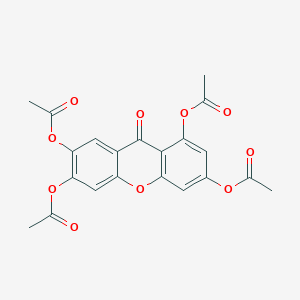
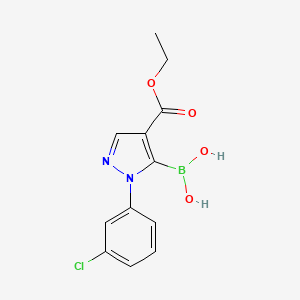
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

